molecular formula C13H22N2O B2909615 N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}butanamide CAS No. 1427971-48-9

N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}butanamide

Cat. No.: B2909615
CAS No.: 1427971-48-9
M. Wt: 222.332
InChI Key: WNNLMTQGWJIJIC-UHFFFAOYSA-N
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Description

N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}butanamide is a synthetic organic compound with a unique structure that includes a piperidine ring substituted with a propynyl group and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}butanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Propynyl Group: The propynyl group can be introduced via an alkylation reaction using propargyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Butanamide Moiety: The final step involves the acylation of the piperidine derivative with butanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propynyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}butanamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound can be used as a building block for the synthesis of novel polymers with unique properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}butanamide involves its interaction with specific molecular targets. The propynyl group may facilitate binding to enzymes or receptors, modulating their activity. The piperidine ring can interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}acetamide: Similar structure but with an acetamide moiety.

    N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propionamide: Similar structure but with a propionamide moiety.

Uniqueness

N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butanamide moiety may enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development.

Properties

IUPAC Name

N-[(1-prop-2-ynylpiperidin-3-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-3-6-13(16)14-10-12-7-5-9-15(11-12)8-4-2/h2,12H,3,5-11H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNLMTQGWJIJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1CCCN(C1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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